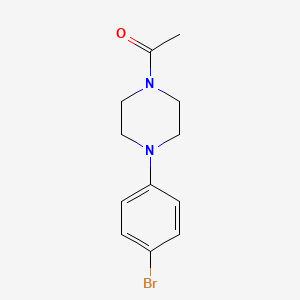
Fdnp-D-Val-NH2
Übersicht
Beschreibung
(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
The exact mass of the compound Fdnp-D-Val-NH2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Amino Acid Analysis
Fdnp-D-Val-NH2 is used for pre-column derivatization of amino acids followed by HPLC separation of the diastereomers . This allows for the analysis of chiral amino acids, which is crucial in many areas of scientific research, including biochemistry, pharmacology, and medicine .
Natural Products and Biological Systems
The compound is used in the assessment and applications to natural products and biological systems . This includes the determination of the stereochemistry of protein and non-protein amino acids in bioactive natural products isolated from living organisms .
Synthetic Peptides
this compound is used in the analysis of biologically relevant synthetic peptides . This is important in the development of new drugs and therapies, as synthetic peptides are often used as therapeutic agents .
Enantioresolution of Non-Protein Amino Acids
this compound has been used for indirect enantioresolution of non-protein alpha-Amino Acids . This is important in the study of bioactive compounds, as many of these compounds contain non-protein amino acids .
Structural Variants
Structural variants of this compound are synthesized by introducing different l- and d-amino acid amides and amino acids in the 1,5-difluoro-2,4-dinitro benzene (DFDNB) moiety . These variants are used to optimize the HPLC separation of diastereomers .
Two-Dimensional Techniques
this compound is used in two-dimensional (2D) techniques, in particular online HPLC in combination with various mass spectrometry techniques . This allows for more detailed and accurate analysis of complex mixtures .
Wirkmechanismus
Target of Action
The primary target of the compound (2R)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide, also known as Fdnp-D-Val-NH2, are amino acids . This compound is used in the synthesis of chiral variants of Marfey’s reagent , which is a chemical that reacts with the N-terminal amino acid of polypeptides . This interaction can be helpful for sequencing proteins .
Mode of Action
This compound interacts with its targets, the amino acids, by forming diastereomeric derivatives . These diastereomers are then separable by reversed-phase high-performance liquid chromatography (RP-HPLC) . The formation of these diastereomers is a key part of the compound’s mode of action.
Biochemical Pathways
The interaction of this compound with amino acids affects the biochemical pathways involved in protein sequencing . By forming diastereomeric derivatives with amino acids, this compound allows for the separation and identification of different amino acids . This can provide valuable information about the sequence of amino acids in a protein, which is crucial for understanding the protein’s structure and function.
Pharmacokinetics
The compound is used in laboratory settings for protein sequencing , suggesting that its bioavailability is sufficient for this application
Result of Action
The molecular effect of this compound’s action is the formation of diastereomeric derivatives with amino acids . On a cellular level, this allows for the separation and identification of different amino acids in a protein sequence . This can provide valuable information about the structure and function of the protein.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with amino acids to form diastereomeric derivatives occurs under alkaline conditions . Additionally, the separation of these derivatives by RP-HPLC can be affected by factors such as the composition of the mobile phase and the temperature
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Fdnp-D-Val-NH2 plays a significant role in biochemical reactions, particularly in the separation of amino acid enantiomers. It interacts with various enzymes and proteins, facilitating the resolution of diastereomeric derivatives. The compound is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with D-valine amide in the presence of a base. The interaction between this compound and amino acids involves the formation of hydrogen bonds, which are crucial for the separation process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by altering the activity of specific enzymes and proteins. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with amino acids, leading to the formation of stable derivatives. These derivatives can then be separated and analyzed using techniques such as high-performance liquid chromatography (HPLC). This compound can also inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can have toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways. For example, this compound can inhibit enzymes involved in amino acid metabolism, leading to changes in metabolite levels. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing their role in cellular respiration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins. This localization can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence cellular respiration and energy production. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Eigenschaften
IUPAC Name |
(2R)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583686 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210529-62-7 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210529-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


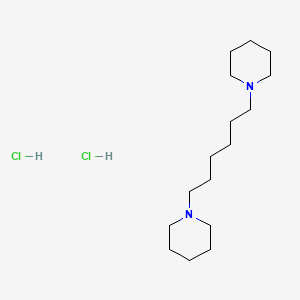
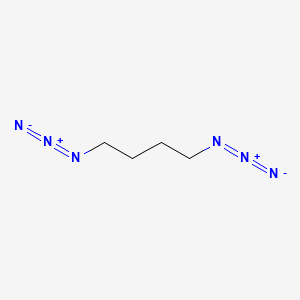
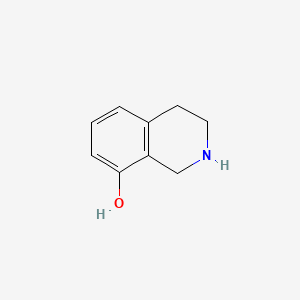




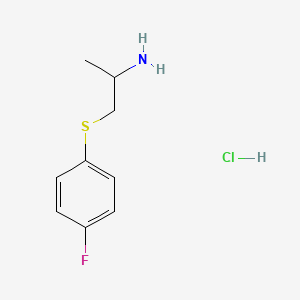

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)



